
Pterin
Overview
Description
Pterin is a bicyclic heterocyclic compound (C₆H₅N₅O) consisting of a pyrazine ring fused with a pyrimidine ring, forming a conjugated system critical for its biological and chemical properties . It serves as a core component of molybdothis compound (MPT), the ligand in molybdenum cofactors (Moco) essential for enzymes like xanthine oxidase and sulfite oxidase . Pterins exhibit fluorescence due to their conjugated π-system, enabling applications as biomarkers in cancer and viral infections . Their redox activity allows them to act as electron donors in enzymatic reactions, such as neurotransmitter synthesis and DNA repair .
Preparation Methods
Gabriel–Isay Condensation Reaction
The Gabriel–Isay condensation remains one of the most widely utilized methods for pterin synthesis. This approach involves the reaction of 5,6-pyrimidinediamines with 1,2-dicarbonyl compounds, such as dialdehydes, ketoaldehydes, or diketones . The unsymmetrical nature of the pyrimidine ring often leads to the formation of regioisomers, with the 7-substituted product dominating under traditional conditions (Scheme 1) . Mechanistically, the reaction proceeds via nucleophilic attack by the more reactive amino group at the C5 position on the electrophilic carbonyl, followed by cyclization and dehydration .
Regiochemical Control and Modifications
Early implementations of the Gabriel–Isay method faced challenges in isolating the 6-substituted isomer. However, advances in reaction conditions, such as pretreating methylglyoxal with NaHSO₃ at 0–5°C, improved the yield of 6-methylthis compound to a 2:1 ratio relative to the 7-isomer . Microwave-assisted synthesis has further enhanced regioselectivity, enabling the exclusive formation of 6-substituted pterins in reduced reaction times (Table 1) .
Table 1: Comparison of Traditional vs. Microwave-Assisted Gabriel–Isay Synthesis
Parameter | Traditional Method | Microwave Method |
---|---|---|
Reaction Time | 12–24 hours | 30–60 minutes |
6-Substituted Isomer Yield | 35–40% | 85–90% |
Purity | Moderate | High |
Timmis Reaction for Stereoselective Synthesis
The Timmis reaction offers a stereoselective route to pterins by condensing 5-nitroso-6-aminopyrimidine with active methylene compounds (e.g., ketones or aldehydes) . The nitroso group acts as an amine precursor, while the methylene component contributes to pyrazine ring formation. This method is particularly advantageous for synthesizing regiospecific products, as the reaction sequence involves initial keto-amine coupling followed by nitroso-methylene condensation (Scheme 3) .
Intramolecular Cyclization Strategies
Variants of the Timmis reaction employ intramolecular Diels-Alder cyclization to construct the pyrazine ring. For example, Xu et al. demonstrated that oxadiazinone intermediates derived from nitroso amines undergo cyclization with dienophiles to yield functionalized pterins (Scheme 6) . This approach allows for modular substitution patterns on the pyrazine ring, enabling the synthesis of derivatives with tailored electronic properties .
Polonovski–Boon Cyclization
The Polonovski–Boon method utilizes 6-chloro-5-nitropyrimidine and α-amino carbonyl compounds to assemble the pyrazine ring . The electron-withdrawing nitro group facilitates nucleophilic displacement of the chloride by the amino carbonyl nitrogen, forming a dihydrothis compound intermediate. Subsequent reduction of the nitro group and oxidation yields the fully aromatic this compound (Scheme 7) . This method is notable for its compatibility with tetrahydrobiothis compound synthesis, as the dihydro intermediate can be directly functionalized .
Solid-Phase Synthesis
Solid-phase synthesis has emerged as a robust strategy for this compound production, particularly for generating libraries of derivatives. The protocol involves immobilizing a pyrimidine precursor on a polystyrene resin, followed by pyrazine cyclization and oxidative cleavage (Figure 1) . This method enhances purity and scalability, with reported yields exceeding 70% for 6-carboxythis compound .
Industrial-Scale Preparation of L-Biothis compound
A patented large-scale synthesis of L-biothis compound begins with D-ribose, which is converted to 5-deoxy-L-ribose and subsequently functionalized . Key steps include iodine-mediated cyclization in methanol and hydrochloric acid hydrolysis to remove acetyl protecting groups (Scheme 2) . The process achieves an overall yield of 33%, with recrystallization from 20% aqueous acetic acid yielding high-purity L-biothis compound .
Table 2: Key Parameters in Industrial L-Biothis compound Synthesis
Step | Conditions | Yield |
---|---|---|
Cyclization | I₂ in MeOH, 40–45°C, 24 hours | 48% (crude) |
Hydrolysis | 3N HCl, 50–60°C, 3 hours | 82% |
Recrystallization | 20% aqueous acetic acid | 95% purity |
Acyl Radical Insertion for 7-Substituted Pterins
Recent innovations employ acyl radical chemistry to introduce substituents at the C7 position. Treatment of the this compound core with iron sulfate and tert-butyl hydroperoxide in the presence of acyl sources (e.g., carboxylic acids) generates 7-carboxy or 7-carbamoyl derivatives (Scheme 1) . Hydrolysis of the methyl ester of 7-carbamoyl this compound (Compound 3) under basic conditions yields 7-carboxythis compound (7CP), a potent inhibitor of ricin A chain (Table 3) .
Table 3: Inhibitory Activity of 7-Substituted Pterins
Compound | Substituent | IC₅₀ (μM) | ΔTm (°C) |
---|---|---|---|
7CP | 7-Carboxy | 230 | 2.0 |
7AP | 7-Carbamoyl | No inhibition | 1.0 |
9 | N-Methyl-7-carbamoyl | 1600 | 0.4 |
Chemical Reactions Analysis
Redox Reactions
Pterins participate in redox reactions that are crucial for the function of biologically relevant molecules like biopterin and neothis compound . These reactions often involve dihydropterins as intermediates and can lead to fully oxidized pterins .
- Dihydropteridine reductase (DHPR) utilizes dihydropterins in the following reaction : 6,7-dihydropteridine + NAD(P)H + H+ → 5,6,7,8-tetrahydropteridine + NAD(P)+
- Pyranothis compound can undergo oxidation, behaving as a dihydrothis compound to produce a fully oxidized this compound .
Condensation Reactions
Various methods exist for synthesizing pterins, many of which rely on condensation reactions .
- Gabriel-Isay Condensation: This involves condensing 5,6-pyrimidinediamines with compounds containing a 1,2-dicarbonyl functionality. The reaction often yields a major 7-substituted isomer .
- Timmis Reaction: This reaction achieves stereoselective synthesis of pteridine by condensing 5-nitroso-6-aminopyrimidine with an active methylene-containing compound. The nitroso group serves as a precursor to the amine functionality .
- Polonovski-Boon Cyclization: This involves condensing 6-chloro-5-nitro-pyrimidine with α-amino carbonyl compounds. It provides a regiospecific method for synthesizing semi-reduced dihydrothis compound derivatives .
Metal Coordination
Pterins can directly coordinate to metal centers, influencing neurotransmitter biosynthesis .
Other Reactions
- Sonogashira Cross-Coupling Reactions: These reactions have been employed to synthesize alkynyl this compound and pteridine derivatives .
- Reactions with CO2˙– Radicals: Experiments have shown that this compound-6-carboxylate reacts with CO2˙–, producing a monohydrothis compound radical .
Challenges in Chemical Transformations
The chemical characteristics and low solubility of pterins can pose challenges in chemical transformations required for derivatizing chemically accessible precursors and synthesizing target this compound scaffolds . Reaction conditions and transformations of pterins are substrate-specific, where subtle changes in functional group substituents can alter chemical reactivity .
Scientific Research Applications
Pterins as Biomarkers
Pterins, especially neopterin and its derivatives, have been identified as valuable biomarkers for various medical conditions.
Trauma and Inflammation
A systematic review has shown that pterins can serve as biomarkers for mechanical and impact-induced trauma. Studies indicate that neothis compound levels significantly increase following trauma, with 51% of studies observing increases within 24 hours post-injury. This response is crucial for predicting complications such as sepsis and multi-organ failure .
Neurodegenerative Disorders
This compound profiling has been suggested for differential diagnosis in hyperphenylalaninemia (HPA). This profiling allows for categorizing patients into distinct subtypes based on serum, dried blood spot, and urine samples, thereby enhancing diagnostic accuracy .
Therapeutic Applications
Pterins exhibit potential therapeutic benefits, particularly in the fields of phototherapy and enzyme regulation.
Phototherapy
Recent studies highlight the use of pterins in photodynamic therapy (PDT). The ability of pterins to act as photosensitizers enables them to generate reactive oxygen species upon light activation, which can be utilized to target cancer cells or pathogens .
Enzyme Cofactors
Pterins function as essential cofactors for various enzymes involved in amino acid metabolism. For instance, tetrahydrobiothis compound (BH4) is crucial for the hydroxylation of aromatic amino acids, impacting neurotransmitter synthesis . The modulation of these enzymatic reactions through this compound derivatives holds promise for treating metabolic disorders.
Diagnostic Tools
The quantification of pterins in biological fluids has emerged as a powerful diagnostic tool.
High-Performance Liquid Chromatography (HPLC)
HPLC is commonly employed to measure this compound levels in serum, urine, and cerebrospinal fluid (CSF). This method allows for precise detection of pterins, aiding in the diagnosis of conditions such as phenylketonuria (PKU) and other metabolic disorders .
Fluorescence Diagnostics
The fluorescence properties of oxidized pterins can be harnessed for diagnostic imaging techniques. Their ability to emit light upon excitation makes them suitable candidates for non-invasive diagnostic methods .
Case Studies
The following table summarizes key findings from recent studies on the applications of pterins:
Mechanism of Action
Pterins exert their effects through various mechanisms, depending on their specific form and context:
Comparison with Similar Compounds
Structural and Functional Comparison
Pterin derivatives share the core bicyclic structure but differ in substituents, leading to varied biological roles. Key compounds include:
Key Differences :
- Redox States : BH₄ is the reduced, active cofactor in hydroxylation reactions, while oxidized pterins like 7,8-dihydrothis compound participate in electron transfer .
- Fluorescence : this compound and xanthothis compound exhibit strong fluorescence, but solvent polarity and substituents modulate emission intensity. For example, xanthothis compound in pierid butterflies enhances light reflection in wing scales .
- Biological Roles : Neothis compound is unconjugated and linked to immune activation, whereas BH₄ is conjugated with a dihydroxypropyl side chain for enzyme binding .
Redox Reactivity :
- This compound acts as an electron donor in Moco enzymes, while BH₄ donates electrons in hydroxylation reactions.
Diagnostic and Clinical Relevance
- Bladder Cancer Detection: Isoxanthothis compound and this compound-6-carboxylic acid show elevated concentrations in urine samples of cancer patients. Normalization using urine specific gravity (USG) outperforms creatinine standardization in sensitivity .
- Hyperphenylalaninemia : BH₄ deficiency disrupts phenylalanine metabolism, necessitating this compound profiling via LC-MS/MS in serum and dried blood spots .
Tautomerism and Stability
This compound exists in lactam and lactim tautomers, with the lactam form being energetically favored (ΔG ≈ 6 kcal/mol) in aqueous solutions. This tautomerism affects binding to enzymes like phenylalanine hydroxylase (PAH), where the lactam form interacts with the catalytic iron center . In contrast, xanthothis compound predominantly adopts the lactim form, enhancing its UV absorption in biological systems .
Biological Activity
Pterins are a class of heterocyclic compounds that play critical roles in various biological processes across different organisms. They are particularly known for their functions as enzymatic cofactors, metabolic regulators, and potential biomarkers in clinical settings. This article explores the biological activities of pterins, focusing on their roles in bacteria, human health, and their potential as diagnostic markers.
Overview of Pterins
Pterins contain a pteridine ring structure and are involved in numerous biochemical pathways. They are essential for the functioning of several enzymes, particularly those involved in amino acid metabolism and redox reactions. Key pterin derivatives include biothis compound , neothis compound , and tetrahydrobiothis compound (H4Bip) , each exhibiting unique biological functions.
Biological Roles of Pterins
-
Enzymatic Cofactors :
- Pterins serve as cofactors for various enzymes, including nitric oxide synthase and dihydropteridine reductase. These enzymes are crucial for synthesizing neurotransmitters and regulating vascular tone.
- Molybdothis compound is another significant this compound that acts as a cofactor in molybdenum-dependent enzymes, facilitating redox reactions in nitrogen metabolism.
- Regulation of Metabolic Processes :
- Photoprotection :
Pterins as Biomarkers
Recent studies have highlighted the potential of pterins as biomarkers for various medical conditions:
- Trauma and Surgery : Research indicates that levels of neothis compound increase significantly following mechanical trauma or surgery. A systematic review showed that 77% of studies reported elevated this compound levels post-trauma, with implications for predicting complications such as sepsis .
- Cancer : Pterins have been investigated as potential cancer biomarkers. Studies comparing this compound concentrations in bladder cancer patients versus healthy controls have shown significant differences, suggesting their utility in cancer diagnostics .
- Metabolic Disorders : Profiling this compound levels has demonstrated potential for diagnosing hyperphenylalaninemia (HPA) subtypes effectively. This profiling allows simultaneous screening for multiple conditions and enhances diagnostic accuracy .
Case Study 1: Neothis compound Levels Post-Surgery
A study involving 3829 subjects evaluated neothis compound levels after various surgical procedures. It found that cardiac surgery led to immediate increases in neothis compound levels, which remained elevated longer than other types of surgeries like gastrectomy or liver resection .
Case Study 2: Pterins in Cancer Diagnostics
In a comparative analysis using hydrophilic interaction liquid chromatography (HILIC), researchers identified eight this compound compounds whose concentrations were significantly altered in bladder cancer patients compared to healthy subjects. This study underscores the potential of pterins as non-invasive cancer biomarkers .
Table 1: Summary of this compound Functions
Function | Description |
---|---|
Enzymatic Co-factor | Essential for neurotransmitter synthesis and redox reactions |
Immune Modulation | Modulates oxidative stress responses |
Photoprotection | Protects against UV damage in microorganisms |
Biomarker Potential | Indicates trauma severity and disease states (e.g., cancer) |
Table 2: this compound Concentration Changes Post-Trauma
Type of Trauma | Neothis compound Level Change | Timeframe Post-Injury |
---|---|---|
Cardiac Surgery | Significant Increase | Immediate & Sustained |
Traumatic Brain Injury | Immediate Increase | Within 24 hours |
Multiple Trauma | Elevated | Sustained above baseline |
Q & A
Basic Research Questions
Q. How can researchers experimentally distinguish between pterin tautomers in aqueous solutions?
this compound tautomers (e.g., lactam vs. lactim forms) can be differentiated using spectroscopic methods such as UV-Vis absorption and fluorescence spectroscopy, which reveal distinct spectral signatures for each tautomer. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can identify proton environments unique to specific tautomers. For example, the lactam form exhibits characteristic NH proton signals, while the lactim form shows distinct resonance peaks for hydroxyl groups. Computational validation via density functional theory (DFT) calculations can corroborate experimental observations by predicting tautomer stability and spectral properties .
Table 1: Key Techniques for Tautomer Identification
Method | Application in this compound Research | Key Observations |
---|---|---|
UV-Vis Spectroscopy | Detects electronic transitions | Tautomer-specific absorption maxima |
Fluorescence | Monitors excited-state behavior | Emission quenching in lactim forms |
-NMR | Resolves proton environments | NH vs. OH proton signals |
Q. What experimental protocols ensure reproducibility in this compound synthesis and purification?
Reproducibility requires strict control of reaction conditions (pH, temperature, solvent purity) and validation via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). For example, synthetic pterins should be purified using recrystallization in deoxygenated solvents to prevent oxidation. Characterization must include elemental analysis, melting point determination, and comparison with literature data. Detailed protocols should be documented in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. How should researchers design studies to investigate this compound’s role in redox reactions?
Use electrochemical methods (cyclic voltammetry) to measure redox potentials and identify electron transfer mechanisms. Couple this with spectroscopic monitoring (e.g., UV-Vis kinetics) to track intermediate species. Control experiments should account for pH effects, as this compound’s redox behavior is highly pH-dependent. For biological systems, incorporate chelating agents to isolate metal-free redox activity .
Advanced Research Questions
Q. What computational parameters are critical for modeling this compound tautomer energetics?
DFT calculations require solvent models (e.g., implicit solvation via PCM) to simulate aqueous environments. Basis sets (e.g., 6-311++G**) and functionals (e.g., B3LYP) must be validated against experimental data. Relative energies of tautomers should include zero-point energy corrections and thermal contributions. Compare results with crystallographic data to validate predicted geometries .
Table 2: Key DFT Parameters for this compound Studies
Parameter | Recommended Setting | Rationale |
---|---|---|
Solvent Model | Polarizable Continuum Model (PCM) | Mimics aqueous environments |
Basis Set | 6-311++G** | Balances accuracy and computational cost |
Functional | B3LYP | Validated for organic molecules |
Q. How can researchers resolve contradictions in this compound’s photochemical data across studies?
Address discrepancies by standardizing experimental conditions (e.g., light source intensity, oxygen levels). Use orthogonal methods: for example, combine transient absorption spectroscopy with electron paramagnetic resonance (EPR) to detect radical intermediates. Perform meta-analyses of published data to identify trends or outliers, and validate findings through collaborative replication .
Q. What strategies optimize data sharing for this compound-related research under FAIR principles?
Ensure datasets include metadata on experimental conditions (pH, temperature, instrumentation) and adhere to domain-specific standards (e.g., NMReDATA for NMR). Use repositories like Zenodo or ChemRxiv, which assign digital object identifiers (DOIs). Provide raw data (e.g., crystallographic files, spectral traces) and code for computational workflows in open formats (e.g., .cif, .jdx) .
Q. How should peer reviewers evaluate methodological rigor in this compound studies?
Assess whether the study:
- Specifies purity criteria for synthetic pterins (e.g., HPLC traces).
- Validates computational models with experimental data.
- Addresses potential confounding factors (e.g., metal contamination in redox assays). Reviewers should request supplementary data for critical claims, such as crystallographic coordinates or kinetic plots .
Q. What interdisciplinary approaches enhance understanding of this compound’s biological functions?
Integrate structural biology (X-ray crystallography) to map this compound-binding sites in enzymes like dihydrofolate reductase. Combine this with metabolomics to track this compound derivatives in cellular pathways. Use molecular dynamics simulations to study conformational changes in this compound-protein complexes .
Q. Methodological Best Practices
- For experimental studies : Pre-register protocols on platforms like Open Science Framework to mitigate bias.
- For computational work : Archive input/output files and version-control software (e.g., GitHub) to ensure reproducibility.
- For data reporting : Follow the CRediT taxonomy to clarify author contributions, reducing ambiguity in multi-disciplinary studies .
Properties
IUPAC Name |
2-amino-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQXTQTPAJEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176894 | |
Record name | 2-Amino-4-hydroxypteridine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.175 mg/mL | |
Record name | Pterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
2236-60-4 | |
Record name | Pterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2236-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4-hydroxypteridine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236604 | |
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Record name | Pterin | |
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Record name | Pterin | |
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Record name | 2-Amino-4-hydroxypteridine | |
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Record name | 2-amino-1H-pteridin-4-one | |
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Record name | PTERIN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MA24E1NH | |
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Record name | Pterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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